Cas no 885692-91-1 (4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane)

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane is a high-purity boronic ester derivative commonly employed in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane framework ensures improved handling and storage compared to boronic acids, while the thiophene moiety enhances reactivity in aryl-aryl bond formations. The compound exhibits excellent solubility in common organic solvents, facilitating its use in homogeneous catalytic systems. Its sterically hindered structure minimizes unwanted protodeboronation, improving reaction yields. This reagent is particularly valuable in pharmaceutical and materials science research for constructing complex heterocyclic architectures. Typical applications include the synthesis of conjugated polymers, liquid crystals, and bioactive molecules requiring precise control over molecular structure.
4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane structure
885692-91-1 structure
Product Name:4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
CAS No:885692-91-1
MF:C11H17BO2S
MW:224.127482175827
MDL:MFCD08063137
CID:69307
PubChem ID:45588125
Update Time:2025-11-02

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane Chemical and Physical Properties

Names and Identifiers

    • 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
    • 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
    • 3-Methylthiophene-2-boronic acid pinacol ester
    • 4,4,5,5-Tetramethyl-2-(3-methylthien-2-yl)-1,3,2-dioxaborolane
    • 2-(3-Methyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 3-Methyl-2-thiopheneboronic Acid Pinacol Ester
    • PubChem18466
    • DGJCULPYCMEHFZ-UHFFFAOYSA-N
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(3-methyl-2-thienyl)-
    • PB14539
    • BC001826
    • M2391
    • ST24042536
    • 3-M
    • 4,4,5,5-Tetramethyl-2-(3-methyl-2-thienyl)-1,3,2-dioxaborolane (ACI)
    • 4,4,5,5-Tetramethyl-2-[3-(methyl)thiophen-2-yl]-1,3,2-dioxaborolane
    • 885692-91-1
    • SY057272
    • SCHEMBL793512
    • 4,4,5,5-tetramethyl-2-(3-methyl-thiophen-2-yl)-[1,3,2]dioxaborolane
    • MFCD08063137
    • DTXSID30670558
    • Z1365390057
    • AS-32762
    • 3-Methylthiophene-2-boronic acid pinacol ester, 97%
    • 3-Methylthiophen-2-boronic acid pinacol ester
    • EN300-221057
    • AKOS015950020
    • 4,4,5,5-Tetramethyl-2-(3-m ethyl-thiophen-2-yl)-[1,3,2]dioxaborolane
    • CS-0051125
    • MDL: MFCD08063137
    • Inchi: 1S/C11H17BO2S/c1-8-6-7-15-9(8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
    • InChI Key: DGJCULPYCMEHFZ-UHFFFAOYSA-N
    • SMILES: O1C(C)(C)C(C)(C)OB1C1=C(C)C=CS1

Computed Properties

  • Exact Mass: 224.10400
  • Monoisotopic Mass: 224.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.7

Experimental Properties

  • Density: 1.06
  • Melting Point: 58.0 to 62.0 deg-C
  • Boiling Point: 305.3 °C at 760 mmHg
  • Flash Point: 138.4 °C
  • PSA: 46.70000
  • LogP: 2.35570

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:0-10°C

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane Pricemore >>

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4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methyl ether ;  10 min, 30 °C
1.2 30 °C; 1 h, 30 °C; 30 °C → -7 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  -7 °C
Reference
Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies
Yamamoto, Eiji; Ukigai, Satoshi; Ito, Hajime, Chemical Science, 2015, 6(5), 2943-2951

Production Method 2

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  1 min, rt
1.2 1 h, rt
Reference
Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C-H functionalization
Chotana, Ghayoor A.; Kallepalli, Venkata A.; Maleczka, Robert E. Jr.; Smith, Milton R. III, Tetrahedron, 2008, 64(26), 6103-6114

Production Method 3

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  15 - 30 min, rt
1.2 rt; 25 h, 65 °C
Reference
Iridium-Catalyzed Silylation of Five-Membered Heteroarenes: High Sterically Derived Selectivity from a Pyridyl-Imidazoline Ligand
Karmel, Caleb; Rubel, Camille Z.; Kharitonova, Elena V.; Hartwig, John F., Angewandte Chemie, 2020, 59(15), 6074-6081

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 14 h, heated
Reference
Structure-Assembly-Property Relationships of Simple Ditopic Hydrogen-Bonding-Capable π-Conjugated Oligomers
Weldeab, Asmerom O. ; Kornman, Cory T. ; Li, Lei ; Starkenburg, Daken J.; Zhao, Xueying; et al, Organic Materials, 2021, 3(2), 302-316

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: Methylcyclohexane ;  5 min, rt
1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ;  4 h, 110 °C; 110 °C → rt
1.3 Solvents: Tetrahydrofuran ;  1.5 h, rt
Reference
Iridium/N-heterocyclic carbene-catalyzed C-H borylation of arenes by diisopropylaminoborane
Tobisu, Mamoru; Igarashi, Takuya; Chatani, Naoto, Beilstein Journal of Organic Chemistry, 2016, 12, 654-661

Production Method 6

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ;  15 - 30 min, rt
1.2 25 h, 65 °C
Reference
Iridium-catalyzed silylation of five-membered heteroarenes: high sterically derived selectivity from a pyridyl-imidazoline ligand
Karmel, Caleb; Rubel, Camille Z.; Kharitonova, Elena V.; Hartwig, John F., ChemRxiv, 2019, 1, 1-10

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane Raw materials

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane Suppliers

Amadis Chemical Company Limited
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(CAS:885692-91-1)4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
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Quantity:50.0g/100.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:31
Price ($):212.0/404.0
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4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane Related Literature

Additional information on 4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 885692-91-1): A Versatile Boronic Ester for Organic Synthesis

4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane (CAS No. 885692-91-1) is a highly valuable boronic ester compound that has gained significant attention in modern organic synthesis. As a member of the dioxaborolane family, this compound serves as a crucial building block for Suzuki-Miyaura cross-coupling reactions, one of the most powerful tools in pharmaceutical and materials science research.

The unique structural features of 4,4,5,5-tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane make it particularly stable and reactive. The tetramethyl substitution on the dioxaborolane ring enhances its air and moisture stability, while the 3-methylthiophene moiety provides excellent reactivity in various coupling reactions. Researchers appreciate this compound for its balance between stability and reactivity, making it ideal for complex molecule construction.

In pharmaceutical applications, CAS 885692-91-1 has become increasingly important for the synthesis of thiophene-containing drug candidates. The methylthiophene boronic ester structure is particularly valuable for creating novel heterocyclic compounds with potential biological activity. Recent studies have shown its utility in developing central nervous system (CNS) drugs and anti-inflammatory agents, aligning with current research trends in neurodegenerative disease treatment.

The material science field has also benefited from 4,4,5,5-tetramethyl-2-(3-methylthiophene-2-yl)-1,3,2-dioxaborolane. Its ability to incorporate thiophene units into conjugated polymers makes it valuable for creating organic electronic materials. Researchers are exploring its use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), addressing the growing demand for sustainable electronic materials.

From a synthetic chemistry perspective, the dioxaborolane-protected boronic acid offers several advantages. The protecting group strategy using pinacol boronic esters like this compound prevents unwanted side reactions while maintaining the boron atom's reactivity when needed. This characteristic makes 885692-91-1 particularly useful in multi-step synthesis where controlled reactivity is essential.

The stability of 4,4,5,5-tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane under various conditions has made it a favorite among medicinal chemists. Unlike some boronic acids that may decompose during storage, this pinacol boronic ester maintains its integrity for extended periods, reducing waste and improving synthetic efficiency. This stability is particularly valuable in high-throughput screening and combinatorial chemistry applications.

Recent advances in flow chemistry and continuous processing have further increased the demand for stable boronic esters like CAS 885692-91-1. The compound's compatibility with modern automated synthesis platforms makes it ideal for pharmaceutical process development, aligning with industry trends toward more efficient and sustainable manufacturing methods.

Environmental considerations have also brought attention to 4,4,5,5-tetramethyl-2-(3-methylthiophene-2-yl)-1,3,2-dioxaborolane. Compared to some alternative boron reagents, this compound often enables reactions with reduced metal catalyst loading, contributing to greener synthetic protocols. This aspect is particularly important as the chemical industry moves toward more sustainable practices and atom-efficient transformations.

The growing interest in boron-containing compounds in drug discovery has further highlighted the importance of 885692-91-1. With boron's unique ability to form reversible covalent bonds with biological targets, compounds like this thiophene boronic ester are becoming increasingly valuable in developing protease inhibitors and other targeted therapies, especially in oncology research.

From a commercial perspective, 4,4,5,5-tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane is available from several specialty chemical suppliers, typically with high purity grades suitable for research and development. The compound's shelf stability and consistent performance have made it a reliable choice for both academic and industrial researchers working on complex molecule synthesis and structure-activity relationship studies.

Looking forward, the applications of CAS 885692-91-1 are expected to expand further as researchers develop new methodologies for C-H activation and direct functionalization of heteroaromatic systems. The compound's unique combination of stability and reactivity positions it well to meet the evolving needs of synthetic chemists working at the forefront of medicinal chemistry, materials science, and chemical biology.

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(CAS:885692-91-1)4,4,5,5-Tetramethyl-2-(3-methylthiophen-2-yl)-1,3,2-dioxaborolane
A861732
Purity:99%/99%
Quantity:50.0g/100.0g
Price ($):212.0/404.0
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